molecular formula C8H9BrN2 B2977912 2-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 1784074-98-1

2-Bromo-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B2977912
CAS No.: 1784074-98-1
M. Wt: 213.078
InChI Key: ASURHRXNXGSNOL-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the second position of the quinoxaline ring, which is fully saturated with hydrogen atoms. The molecular formula of this compound is C8H9BrN2, and it has a molecular weight of 213.07 g/mol

Preparation Methods

The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

2-Bromo-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: The compound can be reduced to 5,6,7,8-tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while reduction reactions produce the parent tetrahydroquinoxaline compound .

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

2-Bromo-5,6,7,8-tetrahydroquinoxaline can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURHRXNXGSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784074-98-1
Record name 2-bromo-5,6,7,8-tetrahydroquinoxaline
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